molecular formula C23H29N3 B14190276 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole CAS No. 918481-36-4

3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole

Cat. No.: B14190276
CAS No.: 918481-36-4
M. Wt: 347.5 g/mol
InChI Key: XZVLHTVGXFMMOG-UHFFFAOYSA-N
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Description

3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a piperazine ring substituted with a phenylpropyl group, which is linked to an indole moiety through an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Phenylpropyl Group: The piperazine ring is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Indole Moiety: The final step involves coupling the substituted piperazine with an indole derivative. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group on the indole ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been investigated for its potential as a ligand for various biological receptors, including serotonin receptors.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, depending on the receptor subtype and the specific structural features of the compound. The binding of the compound to the receptor can modulate the receptor’s activity, leading to changes in intracellular signaling pathways and ultimately affecting cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[4-(3-Phenylpropyl)piperidin-1-yl]ethyl}-1H-indole: This compound features a piperidine ring instead of a piperazine ring.

    3-{2-[4-(3-Phenylpropyl)morpholin-1-yl]ethyl}-1H-indole: This compound features a morpholine ring instead of a piperazine ring.

Uniqueness

3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is unique due to the presence of the piperazine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to similar compounds with piperidine or morpholine rings. The piperazine ring can influence the compound’s binding affinity to receptors, its metabolic stability, and its ability to cross biological membranes.

Properties

CAS No.

918481-36-4

Molecular Formula

C23H29N3

Molecular Weight

347.5 g/mol

IUPAC Name

3-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]-1H-indole

InChI

InChI=1S/C23H29N3/c1-2-7-20(8-3-1)9-6-13-25-15-17-26(18-16-25)14-12-21-19-24-23-11-5-4-10-22(21)23/h1-5,7-8,10-11,19,24H,6,9,12-18H2

InChI Key

XZVLHTVGXFMMOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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